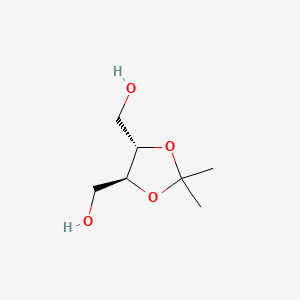

(+)-2,3-O-Isopropylidene-L-threitol

CAS No.: 86992-57-6

Cat. No.: VC13335888

Molecular Formula: C7H14O4

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86992-57-6 |

|---|---|

| Molecular Formula | C7H14O4 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | [(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |

| Standard InChI | InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 |

| Standard InChI Key | INVRLGIKFANLFP-WDSKDSINSA-N |

| Isomeric SMILES | CC1(O[C@H]([C@@H](O1)CO)CO)C |

| SMILES | CC1(OC(C(O1)CO)CO)C |

| Canonical SMILES | CC1(OC(C(O1)CO)CO)C |

Introduction

Structural and Stereochemical Features

Molecular Architecture

(+)-2,3-O-Isopropylidene-L-threitol (CHO) adopts a bicyclic structure where the 1,3-dioxolane ring bridges the C2 and C3 hydroxyl groups of L-threitol, leaving the C1 and C4 hydroxyls free for further functionalization . The (4S,5S) configuration ensures strict stereochemical control, critical for its applications in asymmetric synthesis.

Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 162.18 g/mol | |

| CAS Number | 50622-09-8 | |

| Optical Rotation |

Stereochemical Significance

The rigid bicyclic framework enforces a specific conformation, making the compound a preferred chiral auxiliary. The (4S,5S) configuration aligns with the L-threitol backbone, enabling predictable reactivity in stereoselective reactions .

Synthesis and Production

Industrial Synthesis Pathways

The compound is synthesized from diethyl L-tartrate via a three-step process:

-

Acetal Formation: Reaction with acetone in the presence of sulfuric acid yields 2,3-O-isopropylidene-diethyl-L-tartrate .

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the ester groups to hydroxyls, producing 2,3-O-isopropylidene-L-threitol .

-

Purification: Vacuum distillation or crystallization isolates the product with >97% purity .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetalization | Acetone, HSO, reflux | 85–90% |

| Reduction | LiAlH, anhydrous ether | 75–80% |

| Purification | Vacuum distillation | 95% |

Scalability and Optimization

Large-scale production leverages cost-effective L-tartaric acid as the starting material, ensuring commercial viability . Recent optimizations focus on solvent-free acetalization and catalytic reductions to enhance sustainability .

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 46–50°C and a boiling point of 92–94°C at 0.1 mm Hg, making it suitable for high-temperature reactions . Its hygroscopic nature necessitates storage under inert atmospheres .

Solubility and Reactivity

(+)-2,3-O-Isopropylidene-L-threitol is soluble in polar aprotic solvents (e.g., DCM, ether) and sparingly soluble in water. The free hydroxyl groups at C1 and C4 participate in nucleophilic substitutions, oxidations, and esterifications .

Table 3: Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 30–40 |

| Water | <5 |

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid stereochemistry facilitates the synthesis of enantiopure intermediates. For example, it serves as a precursor to (-)-anisomycin, an antifungal antibiotic .

Glycobiology and Carbohydrate Chemistry

Derivatives like (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol are pivotal in glycosylation reactions, enabling the construction of complex glycans .

Pharmaceutical Intermediates

The ditosylate derivative is utilized in bioconjugation and drug delivery systems, enhancing pharmacokinetic profiles .

Recent Research and Innovations

Chiral Selectors in Capillary Electrophoresis

A 2010 study demonstrated the use of a β-cyclodextrin derivative of (+)-2,3-O-isopropylidene-L-threitol for resolving dansyl-amino acids with >90% enantiomeric excess .

Sustainable Synthesis Methods

Recent advances employ biocatalysts for acetal formation, reducing reliance on harsh acids and improving yields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume